(3S,5S)-1-Methylpiperidine-3,4,5-triol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,5S)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-4(8)6(10)5(9)3-7/h4-6,8-10H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
NIWAAFAPSNGUJF-WHFBIAKZSA-N |
Isomeric SMILES |
CN1C[C@@H](C([C@H](C1)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Stereochemical Considerations and Conformational Analysis of 3s,5s 1 Methylpiperidine 3,4,5 Triol
Absolute and Relative Stereochemistry of Polyhydroxylated Piperidines
The stereochemical complexity of polyhydroxylated piperidines arises from the presence of multiple stereocenters. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S). The relative stereochemistry, which describes the spatial arrangement of substituents relative to each other, is often described using cis/trans nomenclature.
For "(3S,5S)-1-Methylpiperidine-3,4,5-triol," the (3S,5S) designation defines the absolute configuration at carbons 3 and 5. The stereochemistry at C4 is also fixed due to the defined stereochemistry of the adjacent centers. The synthesis of such molecules with high stereocontrol is a significant challenge in organic chemistry, often requiring chiral starting materials or sophisticated asymmetric synthetic strategies. For instance, the synthesis of "all-cis" trihydroxypiperidines has been achieved from carbohydrate-derived ketones, where the stereochemistry of the final product is dictated by the stereocenters present in the starting material. nih.gov
The determination of the absolute and relative stereochemistry of these compounds is routinely accomplished through a combination of spectroscopic techniques and chemical correlation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, provides crucial information about the relative orientation of protons on the piperidine (B6355638) ring. nih.gov In cases where NMR data is ambiguous, single-crystal X-ray diffraction can provide an unequivocal determination of the solid-state structure, including both absolute and relative stereochemistry.
Preferred Conformations and Ring Dynamics of 1-Methylpiperidine-3,4,5-triol Scaffolds
The piperidine ring is not planar and, similar to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like this compound, several conformational isomers are possible, including two chair forms, as well as boat and twist-boat conformations. rsc.orgias.ac.in
The preferred conformation is determined by the energetic balance of various interactions, including:
Steric Strain: Repulsive interactions between bulky substituents. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the less sterically hindered equatorial position.
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes torsional strain.
Stereoelectronic Effects: Interactions involving the non-bonding electrons of the nitrogen atom, such as the gauche effect and anomeric effects, can influence conformational preferences.
In N-methylpiperidines, the nitrogen atom undergoes rapid inversion, leading to two possible orientations of the methyl group: axial and equatorial. The preferred orientation is influenced by the substitution pattern on the ring. rsc.org For the parent N-methylpiperidine, the equatorial conformer is generally favored. rsc.org
For this compound, the three hydroxyl groups will also occupy specific axial or equatorial positions in the preferred chair conformation. The "all-cis" arrangement of substituents can lead to significant steric interactions, potentially destabilizing the chair conformation and leading to the contribution of twist-boat or boat forms. ias.ac.in However, in many polyhydroxylated piperidines, a chair conformation with the maximum number of bulky substituents in equatorial positions is predominant. ias.ac.in In the case of an "all-cis" trihydroxypiperidine, a broad singlet for the proton at C4 in the 1H-NMR spectrum is consistent with equatorial-axial relationships with the adjacent protons, supporting a chair conformation. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair (N-Me equatorial) | 0.00 | Generally the most stable conformation for unsubstituted N-methylpiperidine. |
| Chair (N-Me axial) | ~0.4 - 0.7 | Slightly higher in energy due to 1,3-diaxial interactions. |
| Twist-Boat | ~1.5 - 3.0 | Higher in energy than the chair forms but can be populated in highly substituted systems. nih.gov |
| Boat | Higher | Generally a high-energy transition state between twist-boat forms. |
Influence of Substituents on Stereochemical Stability and Conformational Preferences
Substituents on the piperidine ring have a profound impact on both the stereochemical stability and the conformational equilibrium.
The N-methyl group itself influences the ring conformation. The relative stability of the axial versus equatorial N-methyl conformer can be altered by the presence of other substituents. rsc.org
The hydroxyl groups at C3, C4, and C5 play a crucial role. Their preference for axial or equatorial positions is governed by a balance between their steric bulk and the potential for intramolecular hydrogen bonding. Hydrogen bonding between adjacent hydroxyl groups or between a hydroxyl group and the ring nitrogen can stabilize specific conformations. The relative orientation of the hydroxyl groups (cis or trans) dictates the possibility and strength of these interactions.
In the case of this compound, the "all-cis" arrangement of the hydroxyl groups would likely lead to a conformation where these groups are not all in equatorial positions in a standard chair conformation, potentially introducing significant steric strain. This could lead to a distortion of the chair conformation or an increased population of alternative conformations like the twist-boat. nih.gov
Studies on related N-acylpiperidines have shown that pseudoallylic strain can force a 2-substituent into an axial orientation. While not directly applicable to the N-methyl group, this highlights how electronic effects involving the nitrogen lone pair can significantly influence conformational preferences. nih.govacs.org
Spectroscopic Probes for Stereochemical Assignment and Conformational Elucidation
A variety of spectroscopic techniques are indispensable for determining the stereochemistry and conformation of polyhydroxylated piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation in solution.
¹H NMR: The chemical shifts and coupling constants (³JHH) of the ring protons are highly dependent on their dihedral angles, providing direct insight into the ring conformation. For instance, a large coupling constant (typically 8-12 Hz) between two vicinal protons indicates a trans-diaxial relationship, which is characteristic of a chair conformation. Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. nih.gov
¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry and conformation. Empirical rules and computational methods can be used to predict ¹³C chemical shifts for different stereoisomers and conformers. researchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign the signals of the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for identifying quaternary carbons and assigning substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information about their relative stereochemistry and conformation. For example, a strong NOE between two protons in a 1,3-diaxial arrangement confirms a chair conformation. nih.gov
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~2.2 - 2.5 chemicalbook.com | ~46 - 48 | Chemical shift can vary with solvent and substitution. |
| H2/H6 (equatorial) | ~2.8 - 3.2 | ~55 - 65 | Protons adjacent to nitrogen are deshielded. |
| H2/H6 (axial) | ~1.9 - 2.3 | ||
| H3/H5 (with OH) | ~3.5 - 4.0 chemicalbook.com | ~65 - 75 (with OH) | Protons on carbons bearing hydroxyl groups are significantly deshielded. |
| H4 (with OH) | ~3.8 - 4.2 | ||
| OH | Variable | N/A | Chemical shift is dependent on solvent, concentration, and temperature. |
Other Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the O-H stretching of the hydroxyl groups and C-H stretching of the alkyl groups. The position and shape of the O-H band can indicate the extent of hydrogen bonding.
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which can help to confirm the molecular formula and provide structural clues.
Vibrational Circular Dichroism (VCD): A chiroptical technique that can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations.
Advanced Synthetic Methodologies for 3s,5s 1 Methylpiperidine 3,4,5 Triol and Its Stereoisomers
Early Chemical Synthesis Strategies for Piperidine-3,4,5-triols
Initial approaches to the synthesis of the piperidine (B6355638) core often relied on the hydrogenation of pyridine (B92270) derivatives. wikipedia.org The catalytic hydrogenation of substituted pyridines, typically using nickel catalysts at high temperatures and pressures, was a common method to produce the saturated piperidine ring. wikipedia.orgdtic.mil Another classical approach involved the cyclization of 1,5-aminoalcohols. dtic.mil For instance, the Dieckmann condensation of diesters derived from primary amines and acrylic acid derivatives could be used to form 4-piperidones, which then served as versatile intermediates for further functionalization to introduce hydroxyl groups. dtic.mil
However, these early methods generally lacked stereocontrol, resulting in mixtures of stereoisomers that were often difficult to separate. The synthesis of specific polyhydroxylated piperidines, such as the triol scaffold, required multi-step sequences that were often lengthy and low-yielding. For example, alkylation of 3-hydroxypyridine (B118123) followed by reduction and ether cleavage could provide 3-piperidones, which could then be further elaborated, but controlling the stereochemistry of the multiple hydroxyl groups remained a formidable obstacle. dtic.mil These foundational strategies, while effective for producing the basic piperidine skeleton, highlighted the need for more sophisticated and stereoselective methodologies.
Stereoselective and Enantioselective Approaches
The demand for enantiomerically pure polyhydroxylated piperidines spurred the development of advanced synthetic methods capable of precisely controlling the stereochemistry at multiple chiral centers. These approaches are broadly categorized into chiral pool synthesis, asymmetric catalysis, and biocatalysis.
Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a highly effective strategy for preparing optically active compounds. elsevierpure.com Carbohydrates, with their inherent stereochemistry, are ideal precursors for the synthesis of polyhydroxylated piperidines. elsevierpure.comresearchgate.net The general strategy involves the regioselective and stereoselective transformation of monosaccharides to introduce the nitrogen atom and form the piperidine ring. elsevierpure.com
A common pathway involves the conversion of a sugar into a δ-amino-aldehyde or a related intermediate, which can then undergo intramolecular reductive amination to form the piperidine ring. For example, D-ribose has been used as a starting material for the synthesis of branched trihydroxypiperidines. researchgate.net Similarly, a one-pot tandem Strecker reaction and iminocyclization of protected 5-O-tosylate pentoses can yield trihydroxypiperidine α-iminonitriles, which are precursors to trihydroxypipecolic acids. researchgate.net This approach leverages the existing stereocenters of the carbohydrate to establish the stereochemistry of the final piperidine product. A direct synthesis of polyhydroxylated piperidine peptidomimetics has been achieved through the reduction of sugar-derived lactams to form cyclic imines, which are then used in multicomponent reactions. acs.org
Table 1: Examples of Chiral Pool Synthesis of Polyhydroxylated Piperidines
| Starting Carbohydrate | Key Transformation | Target Piperidine Scaffold |
|---|---|---|
| D-Ribose | Multi-step conversion | Branched Trihydroxypiperidines researchgate.net |
| Protected Pentoses | Tandem Strecker/Iminocyclization | Trihydroxypipecolic Acid Precursors researchgate.net |
| Gluco-lactam | Lactam Reduction/Joullié-Ugi Reaction | Polyhydroxylated Pipecolic Acid Amides acs.org |
This table summarizes key examples of using carbohydrates as chiral precursors for piperidine synthesis.
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters de novo from prochiral substrates. Both organocatalysis and transition metal catalysis have been successfully applied to the enantioselective synthesis of piperidine derivatives. nih.govsnnu.edu.cn
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant tool in asymmetric synthesis. nih.gov For the synthesis of chiral piperidines, proline-catalyzed Mannich-type reactions between ketones and cyclic imines have been shown to produce 2-substituted piperidines with high enantiomeric excess (ee). nih.govacs.org The aza-Henry (nitro-Mannich) reaction, catalyzed by chiral thioureas, has been employed for the synthesis of functionalized piperidines, representing a key step in the preparation of potent neurokinin-1 receptor antagonists. nih.gov
Transition metal catalysis provides a complementary set of tools for piperidine synthesis. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed as a key step in a three-step process from pyridine to furnish enantioenriched 3-substituted piperidines. snnu.edu.cn Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is another effective method. nih.gov Furthermore, palladium-catalyzed reactions, such as the decarboxylative-carbonylation of vinyloxazolidinones, provide access to unsaturated δ-lactams, which are valuable precursors for polyhydroxylated alkaloids. mdma.ch
Table 2: Selected Asymmetric Catalytic Methods for Piperidine Synthesis
| Catalyst Type | Reaction | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| (L)-Proline (Organocatalyst) | Mannich Reaction | Δ¹-Piperideines, Ketones | 2-Substituted Piperidines | acs.org |
| Chiral Thiourea (Organocatalyst) | Aza-Henry Reaction | Imines, Nitroalkanes | Functionalized Piperidines | nih.gov |
| Rhodium Complex | Asymmetric Carbometalation | Dihydropyridines, Boronic Acids | 3-Substituted Tetrahydropyridines | snnu.edu.cn |
| Iridium Complex | Asymmetric Hydrogenation | Pyridinium Salts | Chiral Piperidines | nih.gov |
This table highlights various asymmetric catalytic strategies for the synthesis of chiral piperidines.
Chemo-enzymatic and purely biocatalytic routes combine the high selectivity of enzymes with the versatility of chemical synthesis. nih.gov These methods are particularly attractive for their ability to perform reactions under mild conditions with high enantio- and regioselectivity. nih.gov
Biocatalytic cascades have been designed to produce trihydroxypiperidines directly from monosaccharides in a one-pot, three-step process employing transaminase and galactose oxidase enzymes. researchgate.net This strategy avoids the need for protecting groups and the isolation of intermediates. researchgate.net Another powerful approach involves the use of amine oxidases and ene-imine reductases in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This chemo-enzymatic dearomatization of pyridines has proven effective for synthesizing key intermediates of several pharmaceuticals. nih.gov
More recently, the combination of biocatalytic C-H oxidation and radical cross-coupling has been developed for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org Enzymes such as engineered proline-4-hydroxylases can introduce hydroxyl groups into simple piperidine precursors with high stereoselectivity. These hydroxylated intermediates can then be functionalized using modern cross-coupling methods, streamlining the synthesis of complex, three-dimensional molecules. chemistryviews.org
Convergent and Divergent Synthetic Pathways to N-Methylated Polyhydroxylated Piperidines
The construction of complex molecules like N-methylated polyhydroxylated piperidines can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org
A divergent approach to 2,6-disubstituted piperidine alkaloids has been demonstrated using a palladium-catalyzed cyclization, where both cis- and trans-isomers could be selectively constructed from appropriately protected precursors. elsevierpure.com Diversity-oriented synthesis (DOS) is a form of divergent synthesis that aims to quickly generate libraries of molecules with significant skeletal diversity from a common starting material. wikipedia.org For N-methylated polyhydroxylated piperidines, a divergent strategy could involve the synthesis of a core polyhydroxylated piperidine, which is then subjected to various N-alkylation conditions or further functionalization of the hydroxyl groups.
Convergent strategies are often more efficient for the synthesis of a single, complex target. For example, the synthesis of a 2,6-disubstituted piperidine can be achieved by the reductive cyclization of a 6-oxoamino acid derivative, which itself is prepared by the conjugate addition of an amino acid-derived organozinc reagent to an enone. whiterose.ac.uk The N-methylation step can be incorporated at various points in the synthesis, either by using an N-methylated precursor or by methylating the piperidine nitrogen in a late-stage functionalization step. The in vitro N-methylation of various pyridine compounds, a potential toxication route in biological systems, is catalyzed by azaheterocycle N-methyltransferase using S-adenosyl-L-methionine as the methyl donor, a process that can be mimicked in synthetic chemistry. nih.gov
Process Development and Optimization for Research-Scale Production
Transitioning a synthetic route from a small laboratory scale to a larger research-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. Key considerations include the choice of reagents, solvents, catalysts, and purification methods.
A critical aspect of process development is the replacement of costly or hazardous reagents with more practical alternatives. For instance, in the synthesis of a chiral piperidine, an expensive platinum-based catalyst was successfully substituted with a cheaper rhodium-on-carbon (Rh/C) catalyst for a pyridine hydrogenation step, which also improved the diastereoselectivity of the product.
Solvent selection is crucial for maximizing yield and stereoselectivity while ensuring process safety and environmental sustainability. For example, tetrahydrofuran (B95107) (THF) was found to be superior to dichloromethane (B109758) for a specific amide condensation step, leading to higher yields. Temperature control is also paramount; many stereoselective reactions, such as certain reductions, require cryogenic temperatures (e.g., below -15°C) to achieve high levels of stereocontrol.
The development of robust purification protocols is essential for obtaining the target compound in high purity. While chromatographic separation is common in laboratory-scale synthesis, it is often impractical for larger quantities. Therefore, developing a selective crystallization procedure is highly desirable. This can involve the use of a chiral resolving agent to form a diastereomeric salt that can be selectively crystallized, allowing for the isolation of the desired enantiomer from a racemic or diastereomeric mixture. Biocatalytic methods are also gaining traction for scalable synthesis due to their high selectivity and operation under mild, environmentally friendly conditions. nih.govchemistryviews.org
Chemical Derivatization and Analog Generation of 3s,5s 1 Methylpiperidine 3,4,5 Triol
N-Alkylation and N-Acylation Strategies
The tertiary amine of (3S,5S)-1-Methylpiperidine-3,4,5-triol is a prime site for modification. However, as a tertiary amine, it cannot undergo direct N-alkylation or N-acylation in the same manner as primary or secondary amines. Instead, derivatization strategies often involve the synthesis of analogues starting from a precursor with a secondary amine, which is then methylated in a later step. For instance, a common precursor, (3S,5S)-piperidine-3,4,5-triol, can be readily N-alkylated or N-acylated before the introduction of the methyl group.
N-alkylation of the corresponding secondary amine can be achieved using various alkylating agents in the presence of a base. wiley.comresearchgate.net For example, reaction with alkyl halides (e.g., iodomethane, ethyl bromide) in a polar aprotic solvent like DMF, often with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, can introduce a range of alkyl groups at the nitrogen atom. wiley.com Reductive amination is another powerful method, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product.
N-acylation of the piperidine (B6355638) nitrogen introduces an amide functionality, which can alter the compound's electronic properties and hydrogen bonding capabilities. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.net A variety of acyl groups, from simple acetyl groups to more complex moieties, can be introduced, allowing for a wide range of structural diversity. nih.gov
| Reagent Class | Example Reagents | Typical Conditions | Product Type |
| Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | K2CO3, DMF, rt | N-Alkylpiperidine |
| Aldehydes/Ketones | Acetaldehyde, Acetone | NaBH(OAc)3, DCE, rt | N-Alkylpiperidine |
| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Et3N, DCM, 0 °C to rt | N-Acylpiperidine |
| Acyl Anhydrides | Acetic anhydride (B1165640), Boc anhydride | Pyridine, rt | N-Acylpiperidine |
O-Functionalization and Protecting Group Chemistry
The three hydroxyl groups of this compound offer multiple sites for O-functionalization, such as O-alkylation and O-acylation. However, the presence of multiple hydroxyl groups necessitates the use of protecting group strategies to achieve selective modification. wiley.comlibretexts.orgharvard.eduuchicago.eduresearchgate.net
Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., benzylidene, acetonide), and benzyl ethers. libretexts.orgharvard.edu The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. wiley.comharvard.edu For polyhydroxylated compounds like the target molecule, it is often necessary to employ an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others. wiley.com For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether is cleaved by hydrogenolysis, and an acetal (B89532) is removed under acidic conditions. libretexts.org
Once specific hydroxyl groups are protected, the remaining free hydroxyls can be functionalized. O-alkylation can be carried out using an alkyl halide and a strong base like sodium hydride (NaH) in an aprotic solvent such as THF. O-acylation is typically achieved with an acyl chloride or anhydride in the presence of a base.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF |
| Benzyl ether | Bn | Benzyl bromide, NaH | H2, Pd/C |
| Benzylidene acetal | - | Benzaldehyde dimethyl acetal, CSA | Acidic hydrolysis |
| Acetate ester | Ac | Acetic anhydride, Pyridine | Base or Acid hydrolysis |
Regioselective Derivatization of Hydroxyl Groups
Achieving regioselectivity in the derivatization of the three hydroxyl groups of this compound is a significant synthetic challenge. The inherent differences in the reactivity of the hydroxyl groups (e.g., primary vs. secondary, steric hindrance) can be exploited to achieve selective functionalization.
For instance, the C5 hydroxyl group, being a secondary alcohol, may exhibit different reactivity compared to the C3 and C4 secondary hydroxyls due to the stereochemistry of the ring. Steric hindrance can play a crucial role in directing reagents to the less hindered hydroxyl group. For example, bulky acylating or alkylating agents may preferentially react with the most accessible hydroxyl group.
Enzyme-catalyzed reactions can also offer high regioselectivity. For example, lipases are known to selectively acylate primary alcohols in the presence of secondary alcohols. While the target molecule only contains secondary alcohols, enzymatic approaches could potentially distinguish between the different secondary hydroxyl environments.
In the context of related polyhydroxylated piperidines like 1-deoxynojirimycin (B1663644) (DNJ), regioselective derivatization has been achieved. nih.govnih.gov For example, selective protection of the primary hydroxyl group in DNJ allows for subsequent functionalization of the secondary hydroxyls. While this compound lacks a primary hydroxyl, the principles of exploiting subtle differences in reactivity and steric environment remain applicable. Catalyst-controlled regioselective acylation, as demonstrated in carbohydrate chemistry, could also be a viable strategy. nih.gov
Synthesis of Carbon-Branched and Spiro-Fused Analogues
The generation of carbon-branched and spiro-fused analogues of this compound introduces significant structural diversity, which can lead to novel biological activities.
Carbon-branched analogues can be synthesized by introducing a carbon substituent at one of the ring positions. This can be achieved through various synthetic routes, often starting from a precursor that already contains the desired carbon branch or by creating the branch on a pre-existing piperidine ring. For example, the synthesis of branched iminosugars has been reported from carbohydrate lactones that contain a branched C-hydroxymethyl substituent. researchgate.net Another approach involves the stereoselective functionalization at C2 and C6 of the piperidine ring. rsc.org
Spiro-fused analogues involve the fusion of a second ring system to one of the carbon atoms of the piperidine ring, sharing a single spiro-carbon. The synthesis of spiropiperidines has gained considerable interest in medicinal chemistry. rsc.orgbepls.com Synthetic strategies typically involve either the formation of the spiro-ring on a pre-formed piperidine or the construction of the piperidine ring onto an existing spirocyclic core. rsc.org For instance, a piperidin-4-one derivative can be used as a key intermediate for the construction of 4-spiropiperidines.
| Analogue Type | Synthetic Strategy | Key Intermediate Example |
| Carbon-Branched | Synthesis from branched precursors | Branched carbohydrate lactone |
| Carbon-Branched | Functionalization of existing ring | C2/C6-functionalized piperidine |
| Spiro-Fused | Spiro-ring formation on piperidine | Piperidin-4-one |
| Spiro-Fused | Piperidine ring formation on spiro-core | Spirocyclic ketone |
Incorporation into More Complex Glycomimetic Structures
This compound and its derivatives can serve as valuable building blocks for the synthesis of more complex glycomimetic structures. unimi.it These larger molecules can mimic di- or oligosaccharides and may exhibit enhanced binding affinity and selectivity for their biological targets. whiterose.ac.uk
The functionalized derivatives of this compound, with selectively protected hydroxyl groups or activated functionalities, can be coupled with other monosaccharide or glycomimetic units. For example, a piperidine-triol derivative with a single free hydroxyl group can be glycosylated with a suitable glycosyl donor to form a disaccharide mimetic.
The synthesis of such complex structures often relies on convergent strategies, where the individual building blocks are synthesized and functionalized separately before being coupled together in the final steps. nih.gov This approach allows for the rapid generation of a library of diverse glycomimetic structures for biological screening. The development of efficient and stereoselective methods for linking these building blocks is a key area of research. nih.gov
Biochemical Mechanisms of Action: Enzyme Inhibition and Glycosidase Modulation by 3s,5s 1 Methylpiperidine 3,4,5 Triol
Classification of Glycosidase Enzymes and Their Biological Roles
Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link carbohydrates to other molecules. wikipedia.orgnumberanalytics.com These enzymes are critical for a vast array of biological processes across all domains of life. wikipedia.orgnih.gov
Glycosidases can be classified based on several criteria:
Enzyme Commission (EC) Number : They are categorized under EC 3.2.1, designating enzymes that hydrolyze O- or S-glycosyl compounds. wikipedia.org
Sequence and Structure : The most comprehensive classification is the Carbohydrate-Active enZymes (CAZy) database, which groups glycosidases into families based on amino acid sequence homology. numberanalytics.comscribd.com This sequence-based classification reflects shared structural folds and catalytic mechanisms. scribd.com
Stereochemical Outcome : Based on the stereochemistry at the anomeric carbon following hydrolysis, they are classified as either "retaining" or "inverting" enzymes. wikipedia.orgamerigoscientific.com
Mode of Action : Enzymes that cleave at the ends of a polysaccharide chain are termed "exoglycosidases," while those that cleave internal bonds are "endoglycosidases". amerigoscientific.com
The biological roles of glycosidases are exceptionally diverse. In humans, they are essential for the digestion of complex carbohydrates in the saliva and intestinal tract, the breakdown of glycoproteins and glycolipids within lysosomes, and the processing of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus. wikipedia.orgnih.gov Deficiencies in specific lysosomal glycosidases can lead to severe metabolic disorders known as lysosomal storage diseases. wikipedia.org In nature, they are involved in the degradation of biomass like cellulose (B213188) and starch, and in host-pathogen interactions, such as viral entry mechanisms. wikipedia.org
Competitive and Non-Competitive Inhibition Mechanisms
Enzyme inhibitors modulate catalytic activity through various mechanisms, primarily classified as competitive, non-competitive, uncompetitive, or mixed. jackwestin.com
Competitive Inhibition : A competitive inhibitor typically resembles the natural substrate and binds reversibly to the enzyme's active site. jackwestin.comknyamed.com This binding event physically blocks the substrate from accessing the active site. The inhibition can be overcome by increasing the concentration of the substrate. knyamed.com Iminosugars, including (3S,5S)-1-Methylpiperidine-3,4,5-triol, are structural analogues of the cyclic oxocarbenium ion transition state of the glycosidic bond cleavage. nih.gov Due to this structural mimicry, they are often potent competitive inhibitors of their target glycosidases. nih.govnih.gov
Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at an allosteric site, which is a location distinct from the active site. jackwestin.comknyamed.com This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. knyamed.com The inhibitory effect cannot be surmounted by increasing substrate concentration. knyamed.com While less common for iminosugars, some studies have suggested that certain D-iminosugar enantiomers can act as non-competitive inhibitors of D-glycohydrolases. e-bookshelf.de
The inhibitory action of piperidine-based iminosugars is largely attributed to their ability to bind to the active site, mimicking the transition state and thus acting as competitive inhibitors. nih.gov
Specificity and Selectivity Profiling Against Diverse Glycosidase Families
The therapeutic utility of an iminosugar inhibitor is highly dependent on its specificity and selectivity for a particular glycosidase. Off-target inhibition can lead to undesirable side effects. Consequently, new iminosugar derivatives are typically screened against a panel of different glycosidases to determine their inhibitory profile.
While specific data for this compound is limited in readily available literature, studies on closely related trihydroxypiperidine analogues provide insight into the selectivity of this structural scaffold. For example, a study on N-substituted (3R,4R,5S)-piperidine-3,4,5-triols demonstrated varied inhibitory activity against several glycosidases, highlighting how modifications to the N-alkyl group can tune selectivity. nih.gov One analogue, N-phenylethyl-(3R,4R,5S)-piperidine-3,4,5-triol, showed notable inhibition of Fabrazyme (a form of α-galactosidase A), with significantly less or no activity against other tested enzymes. nih.gov
Table 1: Inhibitory Activity of a Representative N-Substituted Trihydroxypiperidine Analogue Data presented for N-phenylethyl-(3R,4R,5S)-piperidine-3,4,5-triol, an analogue of the subject compound.
| Enzyme | Source | Inhibitor | Ki (μM) | Reference |
|---|---|---|---|---|
| Fabrazyme (α-galactosidase A) | Recombinant human | N-phenylethyl-(3R,4R,5S)-piperidine-3,4,5-triol | 46 | nih.gov |
| GCase (β-glucosidase) | Recombinant human | >1000 | nih.gov | |
| β-glucosidase | Agrobacterium sp. | >1000 | nih.gov | |
| β-galactosidase | Escherichia coli | >1000 | nih.gov |
This interactive table summarizes the reported inhibitory constants (Ki) of an N-phenylethyl trihydroxypiperidine analogue against various glycosidases, illustrating the potential for selective inhibition within this compound class. nih.gov
Molecular Basis of Enzyme-Inhibitor Interactions
Understanding the kinetic and thermodynamic parameters of inhibitor binding provides deep insight into the molecular forces driving the interaction. Isothermal titration calorimetry (ITC) is a powerful technique used to measure the heat changes associated with binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). nih.govnih.gov
Studies on the binding of various iminosugars to glycosidases have revealed common thermodynamic signatures. The binding is often driven by a large, favorable enthalpy change (ΔH), which is indicative of strong hydrogen bonding and electrostatic interactions between the inhibitor and the enzyme's active site. nih.govacs.orgacs.org The entropy change (ΔS) can be less favorable, potentially due to the ordering of the inhibitor and solvent molecules upon binding. nih.gov
The inhibition constant (Ki) is also highly dependent on pH. acs.orgnih.gov The protonated form of the iminosugar's nitrogen atom is often the species that binds most tightly to the enzyme's active site, which typically contains negatively charged carboxylate residues (aspartate or glutamate). acs.orgacs.orgnih.gov Optimal inhibition frequently occurs at a pH where the enzyme's catalytic acid-base residue is deprotonated, a state that is different from the enzyme's optimal pH for catalysis. acs.orgacs.org
Table 2: Representative Thermodynamic Parameters for Iminosugar-Glucosidase Binding Data from a study on 1-deoxynojirimycin (B1663644) binding to Thermotoga maritima β-glucosidase at pH 5.9.
| Parameter | Value | Reference |
|---|---|---|
| Ki (Inhibition Constant) | 23 nM | acs.org |
| ΔG (Gibbs Free Energy) | -10.4 kcal/mol | nih.govacs.org |
| ΔH (Enthalpy Change) | -16.5 kcal/mol | nih.govacs.org |
| -TΔS (Entropy Change) | 6.1 kcal/mol | nih.govacs.org |
This interactive table shows an example of the thermodynamic profile for a well-studied iminosugar inhibitor, highlighting the strong enthalpic contribution to binding. nih.govacs.org
X-ray crystallography provides atomic-level resolution images of how inhibitors fit into the active sites of enzymes. capes.gov.br Co-crystallization of glycosidases with iminosugar inhibitors has been instrumental in elucidating the precise interactions that confer their inhibitory power. acs.orgacs.org These structural studies reveal a network of hydrogen bonds between the inhibitor's hydroxyl groups and polar residues in the active site. nih.gov A crucial interaction is often a salt bridge formed between the protonated nitrogen of the iminosugar ring and the negatively charged carboxylate side chain of a key catalytic residue (e.g., aspartate or glutamate). nih.gov
Site-directed mutagenesis is a complementary technique used to probe the importance of specific amino acid residues. capes.gov.br By systematically replacing active site residues and measuring the subsequent impact on inhibitor binding and enzyme activity, researchers can confirm the roles of residues identified in crystallographic studies. nih.govnih.gov For example, mutating a residue that forms a key hydrogen bond with the inhibitor is expected to significantly decrease binding affinity (i.e., increase the Ki value). nih.gov These studies have consistently verified the critical role of the catalytic carboxylates in both catalysis and the binding of protonated iminosugar inhibitors. capes.gov.br
Role as a Pharmacoperone for Specific Glycosidase Enzymes (Mechanism-focused)
Beyond direct enzyme inhibition, certain iminosugars can function as pharmacological chaperones (or pharmacoperones). nih.govnih.gov This mechanism is particularly relevant for genetic diseases caused by missense mutations that lead to protein misfolding. nih.govnih.gov Many mutant enzymes retain potential catalytic activity but are unstable and are prematurely identified and degraded by the cell's quality control machinery in the endoplasmic reticulum (ER). nih.govacs.org
A pharmacological chaperone is a small molecule that can bind to a misfolded, unstable enzyme and stabilize its conformation. nih.govnih.gov In the case of iminosugars, this involves binding to the enzyme's active site within the ER. nih.gov This binding helps the mutant protein achieve a more stable, native-like fold, allowing it to evade ER-associated degradation and traffic correctly to its final destination, such as the lysosome. mdpi.comresearchgate.net
For this therapeutic approach to be effective, the chaperone's binding must be reversible. nih.gov Once the stabilized enzyme-chaperone complex reaches the lysosome, the acidic environment (low pH) and the high concentration of the natural substrate can facilitate the dissociation of the iminosugar. nih.govmdpi.com This releases the now correctly-located and folded enzyme, allowing it to perform its catalytic function, albeit often at a reduced level compared to the wild-type enzyme. mdpi.com
Derivatives of the (3S,4S,5S)-trihydroxylpiperidine scaffold have been specifically synthesized and evaluated as enzyme stabilizers for recombinant human α-Galactosidase A (rh-α-Gal A), the enzyme deficient in Fabry disease. nih.gov These compounds were shown to protect the enzyme from denaturation and significantly enhance its activity within Fabry patient cell lines, demonstrating the potential of this chemical class to act as pharmacological chaperones. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3s,5s 1 Methylpiperidine 3,4,5 Triol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic compounds in solution. For (3S,5S)-1-Methylpiperidine-3,4,5-triol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, six distinct signals would be expected: one for the N-methyl carbon, and five for the piperidine (B6355638) ring carbons, three of which are hydroxyl-bearing.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the hydroxyl groups and the conformation of the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures) This data is predictive and based on the analysis of similar polyhydroxylated piperidines and N-methylated analogs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.3 | ~46 |
| H-2, H-6 (axial, equatorial) | 2.0 - 3.0 | 55 - 65 |
| H-3, H-5 (axial) | 3.5 - 4.0 | 70 - 80 |
| H-4 (axial) | 3.3 - 3.8 | 70 - 80 |
| OH | Variable (broad) | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound, which has a molecular formula of C₆H₁₃NO₃. This allows for the unambiguous confirmation of the elemental composition. The expected monoisotopic mass is approximately 147.0895 g/mol .
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The fragmentation of piperidine derivatives is often characterized by the cleavage of the ring. For this compound, expected fragmentation pathways could include the loss of water molecules from the triol system, and cleavage of the C-C bonds within the piperidine ring. The study of fragmentation patterns of related compounds can provide insights into the expected behavior of the target molecule. youtube.commiamioh.edu
Table 2: Predicted m/z Values for Key Ions of a Related Compound, (3r,4s,5s)-piperidine-3,4,5-triol, in Mass Spectrometry Data from PubChem for a related compound without the N-methyl group. uni.lu The presence of the N-methyl group in the target compound would alter these values.
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 134.08118 |
| [M+Na]⁺ | 156.06312 |
| [M-H]⁻ | 132.06662 |
| [M+H-H₂O]⁺ | 116.07116 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the hydroxyl and amine functional groups.
Key expected absorption bands include:
O-H stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
C-H stretching: Absorption bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds of the piperidine ring and the N-methyl group.
C-N stretching: A band in the 1000-1250 cm⁻¹ region, indicative of the C-N bond of the tertiary amine.
C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region, arising from the C-O single bonds of the hydroxyl groups.
The IR spectrum of piperidine itself shows characteristic peaks for N-H and C-H stretching. chemicalbook.comnist.gov The introduction of the N-methyl and triol functionalities would significantly alter the spectrum, particularly in the hydroxyl and fingerprint regions.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from isomers and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like polyhydroxylated piperidines. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be suitable for purity assessment. nih.govnih.govresearchgate.net The addition of an acidic or basic modifier to the mobile phase can improve peak shape for basic compounds like piperidines. researchgate.net Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Gas Chromatography (GC): GC analysis of this compound would likely require derivatization of the polar hydroxyl groups to increase volatility. Silylation is a common derivatization technique for this purpose. The resulting trimethylsilyl (B98337) ethers would be more amenable to separation on a non-polar or medium-polarity GC column. GC-MS would provide both retention time data for purity assessment and mass spectra for peak identification.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques are crucial for determining the absolute configuration of chiral molecules.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation of a chiral compound as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. For this compound, the hydroxyl groups are the primary chromophores in the far-UV region. While these groups themselves have weak electronic transitions, their spatial arrangement in a chiral environment can give rise to measurable CD signals.
The combination of experimental CD spectra with quantum-chemical calculations has become a powerful tool for assigning the absolute configuration of complex chiral molecules. researchgate.net By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for the (3S,5S) and (3R,5R) enantiomers, the absolute configuration can be confidently assigned. This approach has been successfully applied to other substituted piperidine derivatives. researchgate.net
Computational Chemistry and Theoretical Investigations of 3s,5s 1 Methylpiperidine 3,4,5 Triol
Molecular Modeling and Conformational Analysis via Force Field and Quantum Mechanical Methods
The three-dimensional structure of (3S,5S)-1-Methylpiperidine-3,4,5-triol is fundamental to its biological activity. Molecular modeling and conformational analysis are employed to predict the most stable conformations of this molecule. The piperidine (B6355638) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. For N-methyl piperidine, experimental and theoretical studies have explored these conformational dynamics, revealing the complex interplay of steric and electronic effects that govern its structure. rsc.org
Force field methods, such as MMFF94 and Tripos, are often the first step in conformational analysis, allowing for rapid exploration of the potential energy surface. mdpi.com These methods treat molecules as a collection of atoms held together by classical mechanical springs, enabling the efficient calculation of energies for a vast number of conformations. For polyhydroxylated piperidines, the orientation of the hydroxyl groups and the N-methyl group significantly influences the conformational preference.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, provide a more accurate description of the electronic structure and, consequently, the molecular geometry. mdpi.com These methods are used to refine the geometries and energies of the low-energy conformers identified by force field methods. For instance, calculations on related piperidine derivatives have shown that electrostatic interactions between substituents and the protonated nitrogen atom can significantly influence conformational energies. kuleuven.be In the case of this compound, the interplay between the equatorial and axial orientations of the hydroxyl groups and the N-methyl group would be a key focus of such an analysis.
A hypothetical conformational analysis of this compound would likely reveal a preference for a chair conformation, with the bulky N-methyl group and the hydroxyl groups occupying positions that minimize steric hindrance and optimize intramolecular hydrogen bonding. The relative energies of different conformers would be calculated to determine their population at physiological temperatures.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Force Field Relative Energy (kcal/mol) | QM-Optimized Relative Energy (kcal/mol) |
| Chair (equatorial N-Me) | 0.00 | 0.00 |
| Chair (axial N-Me) | 2.5 - 3.5 | 2.0 - 3.0 |
| Twist-Boat | 5.0 - 6.0 | 4.5 - 5.5 |
| Boat | 6.0 - 7.0 | 5.5 - 6.5 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines.
Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions
Polyhydroxylated piperidines are well-known inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. kuleuven.be Molecular docking is a computational technique used to predict the binding mode of a ligand, such as this compound, within the active site of a target enzyme. This method is instrumental in understanding the specific interactions that contribute to binding affinity and selectivity. For example, docking studies of similar trihydroxypiperidines have been performed with enzymes like β-galactosidase and β-glucosidase (GCase). nih.gov
In a typical docking study, the crystal structure of the target enzyme is obtained from a protein data bank. The ligand is then placed into the active site, and a scoring function is used to estimate the binding affinity for various poses. Key interactions often include hydrogen bonds between the hydroxyl groups of the piperidine and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the piperidine ring and the N-methyl group.
Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-ligand complex. uni.luresearchgate.net Starting from a docked pose, MD simulations model the movement of every atom in the system over time, providing insights into the stability of the binding mode and the flexibility of both the ligand and the enzyme. uni.lu RMSD (root-mean-square deviation) and RMSF (root-mean-square fluctuation) are common analyses performed on MD trajectories to assess the stability of the complex and the flexibility of specific residues, respectively. uni.lu For this compound, MD simulations could reveal how the N-methyl group influences the dynamics of the ligand within the active site compared to its non-methylated counterpart.
Table 2: Hypothetical Docking Results of this compound with a Glycosidase
| Parameter | Value |
| Target Enzyme | Human lysosomal β-glucosidase (GCase) |
| Docking Score (kcal/mol) | -7.5 to -9.0 |
| Key Interacting Residues | Asp, Glu, Asn, Tyr, Trp |
| Types of Interactions | Hydrogen bonds, van der Waals contacts |
Note: This table is illustrative. The actual values would depend on the specific glycosidase and docking program used.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of this compound, which are crucial for its reactivity and interactions with biological targets. nih.gov These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. nih.gov The MEP provides a map of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and a positive potential around the hydrogen atoms of these groups and the N-methyl group, highlighting their potential for hydrogen bonding.
These calculations can also be used to study reaction mechanisms, for example, the protonation state of the piperidine nitrogen at physiological pH, which is critical for its interaction with the acidic residues often found in glycosidase active sites.
Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.0 eV |
| HOMO-LUMO Gap | 8.5 eV |
| Dipole Moment | 2.5 - 3.5 D |
Note: These values are hypothetical and would be obtained from specific quantum chemical calculations.
In Silico Prediction of Binding Affinities and Selectivity Profiles
Predicting the binding affinity of a ligand for a target protein is a major goal of computational chemistry. plos.org Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative predictions of binding free energies. These methods are computationally intensive but can offer high accuracy.
Simpler methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches, are often used to estimate binding affinities from MD simulation trajectories. nih.gov These methods calculate the free energy of binding by considering the molecular mechanics energy of the complex and the solvation free energies.
By calculating the binding affinity of this compound for a panel of different glycosidases, a selectivity profile can be predicted. nih.gov This is crucial for understanding its potential therapeutic applications and off-target effects. For example, high selectivity for a specific lysosomal glycosidase would be desirable for the treatment of a particular lysosomal storage disease.
Computational Design of Novel Polyhydroxylated Piperidine Analogues
The insights gained from the computational studies described above can be used to design novel analogues of this compound with improved properties. nih.gov This process, known as structure-based drug design, involves modifying the structure of the lead compound to enhance its binding affinity, selectivity, or pharmacokinetic properties.
For instance, if docking and MD simulations reveal a specific hydrophobic pocket in the active site of a target enzyme that is not occupied by this compound, new analogues could be designed with hydrophobic substituents at the appropriate position to fill this pocket and increase binding affinity. Computational methods can then be used to predict the properties of these new analogues before they are synthesized, saving time and resources. The synthesis of N-alkylated derivatives of similar trihydroxypiperidines has been reported, and computational studies could guide the choice of optimal alkyl chain length and branching for a specific target. kuleuven.benih.gov
Applications of 3s,5s 1 Methylpiperidine 3,4,5 Triol in Chemical Biology Research
Development as Research Tools for Glycosidase Enzyme Investigations
(3S,5S)-1-Methylpiperidine-3,4,5-triol and its parent compound, isofagomine, are powerful tools for investigating the function and mechanism of glycosidase enzymes. elsevierpure.com Isofagomine is recognized as one of the most potent β-glucosidase inhibitors known. elsevierpure.com The introduction of an N-alkyl group, such as the methyl group in this compound, can significantly alter the inhibitory potency and selectivity of the parent iminosugar. elsevierpure.commdpi.com
Research has shown that N-modification of the isofagomine core can shift its preference from β-glycosidases towards α-glycosidases. elsevierpure.com For instance, N-alkylation of isofagomine has been observed to enhance its inhibitory potency against α-glucosidase from Saccharomyces cerevisiae (a GH13 family enzyme), while concurrently diminishing its activity against β-glucosidases from the GH1 family. elsevierpure.com This modulation of activity allows researchers to probe the active sites of different glycosidase families, helping to elucidate the structural and conformational requirements for potent and selective inhibition.
The inhibitory activities of these compounds are typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov For example, isofagomine itself is a reversible competitive inhibitor of β-glucocerebrosidase (GCase). nih.gov The study of how modifications, such as N-methylation, affect these values provides critical insights into enzyme-inhibitor interactions. elsevierpure.commdpi.com N-Phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol, an analogue, demonstrated good inhibitory activity against Fabrazyme with a Kᵢ value of 46 μM. nih.gov This highlights the sensitivity of the enzyme's active site to the nature of the N-substituent. nih.gov
Table 1: Comparative Glycosidase Inhibition Profile
| Compound | Target Enzyme | Enzyme Source | Inhibition Constant (Kᵢ or IC₅₀) | Key Finding |
|---|---|---|---|---|
| Isofagomine | β-Glucocerebrosidase (GCase) | Human | Potent (nM range) | Acts as a competitive inhibitor and pharmacological chaperone. nih.govnih.gov |
| N-modified Isofagomine Analogues | α-Glucosidase (GH13) | Saccharomyces cerevisiae | Improved Potency | N-alkylation can shift selectivity from β- to α-glucosidases. elsevierpure.com |
| N-modified Isofagomine Analogues | β-Glucosidases (GH1) | Various | Diminished Activity | Demonstrates that N-modification can reduce inhibition of certain enzyme families. elsevierpure.com |
| N-Phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol | Fabrazyme (α-galactosidase A) | Recombinant Human | Kᵢ = 46 μM | Shows the effect of a larger, aromatic N-substituent on inhibitory activity. nih.gov |
Use as Precursors or Building Blocks in the Synthesis of Complex Natural Products
The piperidine (B6355638) core of this compound makes it a valuable chiral building block in synthetic chemistry. klinger-lab.deminakem.com While its direct use as a precursor in the total synthesis of other complex, unrelated natural products is not extensively documented, the synthesis of isofagomine and its N-alkylated derivatives showcases the strategic importance of related chiral pool starting materials. researchgate.netelsevierpure.com
The synthesis of the isofagomine skeleton itself often starts from readily available and inexpensive chiral materials, such as carbohydrates or their derivatives like (-)-diethyl D-tartrate or D-mannitol. nih.govresearchgate.netelsevierpure.com For example, a gram-scale synthesis of an isofagomine precursor, a cyclic nitrone, was achieved from (-)-diethyl D-tartrate. nih.gov Another route to isofagomine involved a six-step synthesis starting from 1,6:2,3-dianhydro-4-O-benzyl-β-D-mannopyranose. elsevierpure.com These synthetic pathways involve key steps like stereoselective Michael additions, Nef reactions, epoxide openings, and reductive aminations to construct the core piperidine ring system. nih.govelsevierpure.com The development of flexible synthetic routes is crucial as it allows for the creation of diverse analogues for biological testing. researchgate.net
The isofagomine structure is considered a key intermediate or building block for producing a wide range of derivatives, as discussed in section 9.4. The versatility of its synthesis allows for modifications at various positions, enabling the creation of libraries of related compounds. nih.govresearchgate.net This strategic approach, which uses a central, biologically relevant core to generate diversity, is a cornerstone of modern medicinal chemistry and chemical biology. nih.govresearchgate.net
Probes for Studying Glycoprotein (B1211001) Processing and Trafficking in Cellular Systems (Non-Clinical)
A significant application of this compound and its parent compound, isofagomine, is in the study of cellular protein processing, particularly for glycoproteins. nih.govresearchgate.net Many genetic disorders, such as lysosomal storage diseases like Gaucher disease, are caused by mutations that lead to misfolding of enzymes, preventing their proper trafficking from the endoplasmic reticulum (ER) to the lysosome. nih.govnih.gov
For instance, studies using fibroblasts derived from Gaucher patients showed that incubation with isofagomine led to a measurable increase in GCase activity and promoted its localization within lysosomes, as confirmed by immunofluorescence microscopy. nih.govnih.gov It has been shown to increase the activity of the L444P mutant GCase by approximately 1.3-fold in patient-derived fibroblasts and 3.5-fold in lymphoblastoid cell lines. nih.gov These compounds thus serve as invaluable chemical probes to:
Investigate the mechanisms of protein folding and quality control in the ER. nih.gov
Study the cellular trafficking pathways of lysosomal enzymes. nih.govnih.gov
Elucidate the relationship between enzyme stability and cellular localization. nih.gov
The ability of isofagomine to increase the melting temperature of wild-type GCase by approximately 15°C provides a biophysical basis for its stabilizing effect, which translates into enhanced cellular function. nih.gov
Utility as Scaffolds for the Design of New Bioactive Molecules
The unique piperidine skeleton of this compound serves as an excellent scaffold for the rational design of new bioactive molecules. nih.govmdpi.commdpi.com A molecular scaffold is a core structure upon which various functional groups can be systematically attached to explore chemical space and optimize biological activity. mdpi.com The isofagomine framework is particularly attractive due to its proven interaction with the active sites of therapeutically relevant enzymes. nih.govresearchgate.net
Researchers have utilized the isofagomine scaffold to create libraries of new compounds with modified properties. nih.gov A key strategy involves functionalizing the C5a position of the isofagomine core to identify more potent biomolecules. researchgate.net In one extensive study, a library of 268 derivatives was synthesized by functionalizing this position, leading to the discovery of a promising GCase stabilizer that demonstrated a 2.7-fold enhancement in enzyme activity in a Gaucher cell line. nih.gov
The N-alkylation of the piperidine nitrogen is another common modification. elsevierpure.commdpi.com As noted earlier, simply changing the substituent on the nitrogen can dramatically alter the compound's inhibitory profile, turning a β-glucosidase inhibitor into an α-glucosidase inhibitor. elsevierpure.com This highlights the scaffold's "tunability," allowing for the development of highly selective inhibitors for different enzyme targets. This approach has led to the identification of novel compounds with potential applications in various diseases, including diabetes and lysosomal storage disorders. researchgate.netmdpi.com The synthesis of these new molecules often relies on established chemical modifications, making the isofagomine scaffold a practical and versatile starting point for drug discovery programs. nih.govnih.gov
Future Directions and Emerging Research Opportunities
Exploration of New Synthetic Paradigms for Iminosugars
The future development of (3S,5S)-1-Methylpiperidine-3,4,5-triol and its analogs is intrinsically linked to the innovation of more efficient and versatile synthetic strategies. Current methodologies for creating piperidine (B6355638) derivatives are extensive, but new paradigms are emerging to address challenges of stereoselectivity, scalability, and structural diversity. mdpi.comnih.gov
Future synthetic research relevant to this compound could focus on:
Catalytic Asymmetric Hydrogenation: Developing novel catalyst systems, such as those using rhodium or ruthenium, for the asymmetric hydrogenation of substituted pyridines could provide a more direct and efficient route to specific stereoisomers of piperidine-3,4,5-triol (B2651795). organic-chemistry.org
Flow Chemistry: The application of continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction time for key steps in iminosugar synthesis, such as reductive amination or cyclization cascades. nih.gov
Organocatalysis and Biocatalysis: Employing enzymes or small organic molecules as catalysts can provide high levels of stereocontrol under mild reaction conditions, reducing the reliance on heavy metals and simplifying purification processes.
Late-Stage Functionalization: Developing methods for the selective modification of the core piperidine-3,4,5-triol scaffold would enable the rapid generation of diverse analogs of this compound, allowing for extensive structure-activity relationship (SAR) studies.
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Emerging Synthetic Strategies for Piperidine Iminosugars| Synthetic Paradigm | Potential Advantages for this compound Synthesis |
|---|---|
| Catalytic Asymmetric Hydrogenation | Improved stereocontrol, direct synthesis from pyridine (B92270) precursors. organic-chemistry.org |
| Flow Chemistry | Enhanced scalability, reduced reaction times, improved safety. nih.gov |
| Organocatalysis/Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. |
| Late-Stage Functionalization | Rapid generation of diverse analogs for SAR studies. |
Discovery of Unconventional Biological Targets Beyond Glycosidases
While iminosugars are renowned as glycosidase inhibitors, recent research has revealed that their biological activities are far more extensive. nih.gov The future for compounds like this compound lies in the exploration of these unconventional targets. The family of 3,4,5-trihydroxypiperidines has already shown promise in areas beyond simple enzyme inhibition, including immunosuppressant and antibacterial activities. nih.gov
Key future research areas include:
Pharmacological Chaperones (PCs): A significant area of opportunity is in the treatment of lysosomal storage disorders (LSDs) like Gaucher and Fabry disease. nih.govresearchgate.net Iminosugars can act as PCs, binding to misfolded mutant enzymes in the endoplasmic reticulum to facilitate their correct folding and trafficking to the lysosome. nih.govresearchgate.net Research could investigate if this compound or its derivatives can act as selective PCs for specific mutant enzymes, such as glucocerebrosidase (GCase). nih.gov
Immunomodulation: Some iminosugars exhibit potent immunomodulatory effects. Future studies could screen this compound for activity against key targets in immune pathways, potentially leading to new treatments for autoimmune diseases.
Antibacterial and Antiviral Agents: The structural similarity of iminosugars to monosaccharides makes them interesting candidates for disrupting bacterial cell wall synthesis or viral glycoprotein (B1211001) processing. nih.govnotulaebotanicae.ro this compound could be evaluated for its ability to inhibit the growth of pathogenic bacteria or the replication of enveloped viruses. nih.govnotulaebotanicae.ro
Glycosyltransferase Inhibition: Beyond hydrolytic enzymes, iminosugars can also inhibit glycosyltransferases, which are involved in the synthesis of complex glycans implicated in cancer and bacterial infections. researchgate.net
Refinement of SAR through Combinatorial Chemistry and High-Throughput Screening
To unlock the full therapeutic potential of the piperidine-3,4,5-triol scaffold, a detailed understanding of its structure-activity relationships (SAR) is essential. Future research will heavily rely on the integration of combinatorial chemistry and high-throughput screening (HTS) to systematically explore how modifications to the core structure of this compound affect its biological activity. nih.gov
Future directions in this area include:
Library Synthesis: The development of robust synthetic routes, such as those amenable to parallel synthesis, will allow for the creation of focused libraries of analogs. nih.govresearchgate.net Variations could include modifications at the nitrogen atom (exploring substituents other than methyl), alkylation or arylation of the hydroxyl groups, and changes to the stereochemistry of the ring. nih.gov
High-Throughput Screening (HTS): These chemical libraries can then be subjected to HTS against a wide panel of biological targets, including various glycosidases, mutant enzymes associated with LSDs, and cell-based assays for immunomodulatory or anticancer activity. nih.govmdpi.com
Fragment-Based Drug Discovery (FBDD): The trihydroxypiperidine core could be used as a starting fragment for FBDD campaigns, where small, low-affinity fragments are identified and then grown or linked to create more potent and selective lead compounds.
Integration of Artificial Intelligence and Machine Learning in Iminosugar Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the iminosugar field is no exception. notulaebotanicae.royoutube.com These computational tools can accelerate the design and optimization of new therapeutic agents based on the this compound scaffold.
Emerging opportunities include:
De Novo Design: Generative AI models can design entirely new molecules from scratch that are predicted to have desirable properties. mdpi.com By training these models on known iminosugar structures and their biological activities, it would be possible to generate novel piperidine derivatives with enhanced potency and selectivity for specific targets.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of virtual compounds before they are synthesized. youtube.com This allows researchers to prioritize the most promising candidates, saving time and resources.
Synthetic Route Prediction: AI tools are being developed that can predict viable synthetic pathways for complex molecules. researchgate.net This could aid chemists in devising efficient routes to novel analogs of this compound that are identified through de novo design.
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to identify compounds with better drug-like characteristics.
Expanding Applications in Basic Biochemical and Cellular Research
Beyond their therapeutic potential, iminosugars like this compound are valuable tools for basic research, enabling the study of complex biological processes involving carbohydrates.
Future research applications could involve:
Probing Enzyme Function: As selective inhibitors, iminosugars can be used to probe the function of specific glycosidases in cellular pathways, helping to elucidate their roles in health and disease.
Chemical Biology Probes: Derivatives of this compound can be synthesized with tags (e.g., fluorescent labels, biotin) to facilitate the identification of their cellular binding partners and to visualize their distribution within cells.
Studying Lysosomal Function: The ability of some iminosugars to act as pharmacological chaperones makes them excellent tools for studying the mechanisms of protein folding, quality control in the endoplasmic reticulum, and lysosomal trafficking. nih.govresearchgate.net
Glycobiology Research: The targeted inhibition of specific enzymes in the glycan processing pathway allows researchers to study the consequences of altered glycosylation on protein function, cell signaling, and cell-cell recognition. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
